2,3-Dichloropropanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

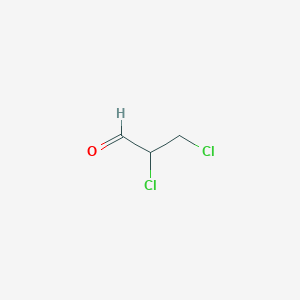

Structure

3D Structure

Propriétés

IUPAC Name |

2,3-dichloropropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2O/c4-1-3(5)2-6/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZRKUJREXIKAQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80906137 | |

| Record name | 2,3-Dichloropropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80906137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10140-89-3 | |

| Record name | 2,3-Dichloropropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10140-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloropropionaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010140893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dichloropropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80906137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichloropropionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DICHLOROPROPIONALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX2J64S05F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dichloropropanal: Chemical Properties, Structure, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloropropanal, a halogenated aldehyde, is a reactive chemical intermediate with potential applications in organic synthesis and as a building block for more complex molecules. Its structure, featuring two chlorine atoms vicinal to an aldehyde functional group, imparts a unique reactivity profile, making it a subject of interest for researchers in synthetic chemistry and drug development. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and safety considerations of this compound.

Chemical Structure and Properties

This compound is a three-carbon aldehyde with chlorine atoms at the second and third positions. The presence of these electronegative chlorine atoms significantly influences the electronic properties and reactivity of the molecule.

Synonyms: 2,3-Dichloropropionaldehyde, α,β-Dichloropropionaldehyde[1]

Quantitative Data

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₄Cl₂O | [2] |

| Molecular Weight | 126.97 g/mol | [1] |

| CAS Number | 10140-89-3 | [2] |

| Density | 1.426 g/cm³ at 0 °C | [2] |

| Boiling Point | 48 °C at 14 Torr | [2] |

| Flash Point | 54.7 °C | [2] |

| Refractive Index | 1.4762 (estimate) | [2] |

| Vapor Pressure | 3.26 mmHg at 25 °C | [2] |

| XLogP3 | 1.0315 | [2] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

Synthesis and Purification

The primary route for the synthesis of this compound involves the chlorination of acrolein.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

Acrolein

-

Chlorine gas

-

Inert solvent (e.g., carbon tetrachloride)

-

Round-bottom flask equipped with a gas inlet tube, a stirrer, and a thermometer

-

Cooling bath (ice-salt mixture)

Procedure:

-

In a well-ventilated fume hood, dissolve acrolein in an equal volume of an inert solvent in the round-bottom flask.

-

Cool the reaction mixture to -10°C using the cooling bath.

-

Slowly bubble dry chlorine gas through the stirred solution, maintaining the temperature between -10°C and -5°C. The addition of chlorine is an exothermic process, and careful temperature control is crucial to minimize side reactions.

-

Monitor the reaction progress by observing the disappearance of the yellow-green color of chlorine.

-

Once the reaction is complete, purge the solution with nitrogen gas to remove any excess dissolved chlorine.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by the aldehyde functional group and the presence of the two chlorine atoms. The aldehyde group is susceptible to nucleophilic attack, while the chlorine atoms can undergo nucleophilic substitution reactions.

Reactions at the Aldehyde Group

Like other aldehydes, this compound is expected to undergo a variety of reactions at the carbonyl carbon.

Aldehydes can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Grignard reagents (R-MgX) are powerful nucleophiles that add to the carbonyl carbon of aldehydes to form secondary alcohols after an acidic workup.

References

An In-depth Technical Guide to the Synthesis of 2,3-Dichloropropanal from Acrolein

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,3-dichloropropanal from acrolein. While a direct, one-pot synthesis is not extensively documented in readily available literature, this document outlines a theoretical two-step approach based on analogous and well-established chemical transformations. The proposed synthesis involves the initial chlorination of the acrolein double bond, followed by the α-chlorination of the resulting saturated aldehyde. This guide details the potential reaction mechanisms, experimental protocols, and the necessary safety precautions. Quantitative data from analogous reactions are presented to provide a baseline for expected outcomes.

Introduction

This compound is a halogenated aldehyde of significant interest in organic synthesis, serving as a versatile building block for the introduction of a functionalized three-carbon unit. Its bifunctional nature, possessing both an aldehyde and two chlorine atoms, allows for a variety of subsequent chemical modifications, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Acrolein, a readily available α,β-unsaturated aldehyde, presents a logical starting material for the synthesis of this compound through the addition of chlorine across the double bond and substitution at the α-position.

This document aims to provide a detailed theoretical framework and practical guidance for the laboratory-scale synthesis of this compound from acrolein.

Proposed Synthetic Pathway

The synthesis of this compound from acrolein is proposed to proceed via a two-step sequence:

-

Electrophilic Addition of Chlorine: The first step involves the chlorination of the carbon-carbon double bond of acrolein to yield this compound.

-

α-Chlorination of the Aldehyde: The second step is the selective chlorination of the α-position of the saturated aldehyde formed in the first step.

It is also conceivable that under specific conditions, a one-pot reaction could achieve the desired dichlorination.

dot

Caption: Proposed two-step synthesis of this compound from Acrolein.

Experimental Protocols

The following protocols are based on established procedures for similar chemical transformations. Optimization of reaction conditions will be necessary to achieve the desired product with high yield and purity.

Materials and Equipment

-

Reactants: Acrolein (stabilized), Chlorine gas (or a suitable chlorinating agent such as sulfuryl chloride), Dichloromethane (anhydrous), Carbon tetrachloride (anhydrous), Hydrochloric acid (concentrated), Sodium bicarbonate, Anhydrous magnesium sulfate.

-

Equipment: Three-necked round-bottom flask, dropping funnel, gas inlet tube, condenser, magnetic stirrer, ice bath, distillation apparatus, standard laboratory glassware.

Safety Precautions: Acrolein is highly toxic, flammable, and a lachrymator. Chlorine gas is a severe respiratory irritant. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

Step 1: Synthesis of this compound (Addition Reaction)

This procedure is adapted from the general halogenation of alkenes.

Methodology:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet tube connected to a chlorine source, dissolve acrolein (1.0 eq) in anhydrous dichloromethane or carbon tetrachloride (a suitable volume to ensure adequate mixing).

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly bubble chlorine gas through the solution while maintaining the temperature below 10 °C. Alternatively, add a solution of chlorine in the same solvent dropwise from the dropping funnel.

-

Monitor the reaction progress by TLC or GC. The disappearance of the reddish-brown color of bromine can be used as a visual indicator if bromine is used as a test reagent on a small scale.

-

Once the reaction is complete, purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine.

-

The reaction mixture containing this compound can be used directly in the next step or worked up by washing with a dilute solution of sodium bicarbonate, followed by water, and drying over anhydrous magnesium sulfate.

Step 2: Synthesis of this compound (α-Chlorination)

This protocol is based on the α-chlorination of aldehydes.

Methodology:

-

To the solution of this compound from the previous step, add a catalytic amount of concentrated hydrochloric acid or a Lewis acid (e.g., FeCl₃).

-

Continue to bubble chlorine gas through the solution at a controlled rate, maintaining the temperature at 10-20 °C.

-

Monitor the reaction by GC or NMR to follow the formation of the desired product.

-

Upon completion, stop the chlorine flow and purge the system with nitrogen.

-

Wash the reaction mixture with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

Data Presentation

| Reaction | Starting Material | Chlorinating Agent | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |

| α-Chlorination | Propionaldehyde | Chlorine | Dichloromethane | Hydrochloric Acid | 10-15 | 92.4 | [1] |

| α-Chlorination | Propionaldehyde | Chlorine | Aqueous HCl | - | 5-25 | ~90 | US3240813A |

| α-Chlorination | Propionaldehyde | Sulfuryl Chloride | - | - | <40 | Not specified | DE4040960A1 |

Reaction Mechanisms and Logical Workflow

The overall transformation involves two distinct mechanistic steps: electrophilic addition to the alkene and enol- or enolate-mediated α-substitution of the aldehyde.

dot

Caption: Reaction mechanism for the two-step synthesis.

The experimental workflow can be visualized as follows:

dot

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from acrolein is a feasible transformation that can likely be achieved through a two-step chlorination process. This guide provides a robust theoretical foundation and practical starting points for researchers. Careful control of reaction conditions, particularly temperature and the rate of chlorine addition, will be crucial to maximize the yield of the desired product and minimize the formation of byproducts. Further experimental investigation is required to optimize this synthesis for efficiency and scalability.

References

An In-depth Technical Guide to 2,3-Dichloropropanal (CAS Number: 10140-89-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-dichloropropanal (CAS No. 10140-89-3), a reactive α,β-dichloroaldehyde. The document details its chemical and physical properties, provides an experimental protocol for its synthesis and purification, and outlines methods for its analytical characterization using gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy. Additionally, this guide explores its toxicological profile, potential applications in organic synthesis, particularly as a precursor for heterocyclic compounds, and discusses its relevance in the context of drug development and biological activity.

Chemical and Physical Properties

This compound is a colorless liquid with a pungent odor. It is a trifunctional compound featuring an aldehyde group and two chlorine atoms on adjacent carbons, which contribute to its high reactivity. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 10140-89-3 | [1] |

| Molecular Formula | C₃H₄Cl₂O | [1] |

| Molecular Weight | 126.97 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,3-Dichloropropionaldehyde, α,β-Dichloropropionaldehyde | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 30-31 °C @ 6-7 Torr; 48 °C @ 14 Torr | |

| Density | 1.426 g/cm³ @ 0 °C | [2] |

| Flash Point | 54.7 °C | [2] |

| Refractive Index | ~1.4762 | [2] |

| Vapor Pressure | 3.26 mmHg @ 25 °C | [2] |

| Solubility | Soluble in most common organic solvents. |

Synthesis and Purification

Synthesis of this compound

This compound can be synthesized by the chlorination of acrolein. The following protocol is a detailed procedure for this synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

-

Acrolein (freshly distilled)

-

Chlorine gas (dry)

-

Nitrogen gas (dry)

-

Anhydrous calcium chloride

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer.

-

Dry ice/acetone bath

-

Spinning band distillation apparatus

Procedure:

-

Set up the three-necked round-bottom flask in a fume hood and equip it with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a thermometer.

-

Cool the flask to -10 °C using a dry ice/acetone bath.

-

Charge the flask with freshly distilled acrolein.

-

Slowly bubble dry chlorine gas through the stirred acrolein, maintaining the reaction temperature between -10 and -5 °C. The addition of chlorine is exothermic, so careful monitoring and control of the gas flow rate are crucial.

-

Continue the addition of chlorine gas until the reaction mixture shows a persistent yellow-green color, indicating a slight excess of chlorine.

-

Once the reaction is complete, purge the reaction mixture with dry nitrogen gas for 30 minutes to remove any excess dissolved chlorine.

-

The crude this compound is then ready for purification.

References

Spectroscopic Analysis of 2,3-Dichloropropanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 2,3-Dichloropropanal, a key intermediate in various chemical syntheses. Due to the limited availability of public experimental spectra, this document focuses on high-quality predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The information is presented to aid in the identification, characterization, and quality control of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data has been generated using computational models and should be used as a reference for comparison with experimental results.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Field Strength: 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.55 | Doublet | 1H | H-1 (Aldehyde) |

| 4.60 | Doublet of Doublets | 1H | H-2 |

| 3.95 | Doublet of Doublets | 1H | H-3a |

| 3.85 | Doublet of Doublets | 1H | H-3b |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Carbon Atom |

| 192.3 | C-1 (Carbonyl) |

| 65.8 | C-2 |

| 48.2 | C-3 |

Table 3: Predicted IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2925 | Medium | C-H Stretch (sp³) |

| 2850 | Medium | C-H Stretch (Aldehyde) |

| 1735 | Strong | C=O Stretch (Aldehyde) |

| 1420 | Medium | C-H Bend |

| 750 | Strong | C-Cl Stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 126/128/130 | 30 | [M]⁺ (Molecular Ion) |

| 91/93 | 100 | [M-Cl]⁺ |

| 63 | 40 | [C₂H₄Cl]⁺ |

| 49 | 80 | [CH₂Cl]⁺ |

| 29 | 50 | [CHO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These should be adapted based on the specific instrumentation and laboratory safety procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 0-220 ppm and a sufficient number of scans for adequate signal averaging.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the clean salt plates before running the sample.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) system for separation prior to analysis.

-

Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source.

-

Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 10-200. The electron energy for ionization is typically set at 70 eV.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the described spectroscopic techniques.

Caption: Logical workflow for spectroscopic data integration in structural elucidation.

Unveiling the Physicochemical Landscape of 2,3-Dichloropropanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of 2,3-Dichloropropanal, a crucial intermediate in various chemical syntheses. This document collates available data on its boiling point and density, outlines detailed experimental protocols for their determination, and presents a logical framework for understanding the interplay of these properties.

Quantitative Data Summary

The physical properties of this compound have been reported with some variability, likely attributable to differing experimental conditions. The following table summarizes the available quantitative data for easy comparison.

| Physical Property | Value | Conditions |

| Boiling Point | 48 °C | at 14 Torr[1] |

| 153.9 °C | at 760 mmHg[2] | |

| 162.19 °C | (rough estimate)[3] | |

| Density | 1.426 g/cm³ | at 0 °C[1] |

| 1.288 g/cm³ | Not specified | |

| 1.4000 g/cm³ | Not specified[3] |

Experimental Protocols

Accurate determination of physical properties is paramount for the successful application of this compound in research and development. The following are detailed methodologies for the key experiments cited.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Two common methods for its determination are distillation and the capillary method.

1. Simple Distillation Method:

This method is suitable when a relatively large volume of the liquid is available.

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

-

Procedure:

-

Place a known volume of this compound into the distillation flask, adding a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.

-

For accurate results, the atmospheric pressure should be recorded and the boiling point corrected to standard pressure if necessary.

-

2. Capillary Method (Siwoloboff Method):

This micro-method is ideal when only a small amount of the substance is available.

-

Apparatus: A capillary tube (sealed at one end), a small test tube, a thermometer, a heating bath (e.g., oil bath), and a means to attach the test tube and capillary to the thermometer.

-

Procedure:

-

A few drops of this compound are placed in the small test tube.

-

The capillary tube is inverted (open end down) and placed into the test tube containing the liquid.

-

The assembly is attached to a thermometer and immersed in the heating bath.

-

The bath is heated slowly. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heating is discontinued, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Determination of Density

Density is the mass of a substance per unit volume. Common laboratory methods for determining the density of a liquid include the use of a pycnometer or a hydrometer.

1. Pycnometer Method:

This method provides highly accurate density measurements.

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), and an analytical balance.

-

Procedure:

-

Clean and dry the pycnometer thoroughly and determine its mass (m_empty).

-

Fill the pycnometer with distilled water of a known temperature and density, ensuring no air bubbles are trapped. Insert the stopper and wipe any excess water from the outside. Determine the mass of the water-filled pycnometer (m_water).

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with this compound at the same temperature as the water, insert the stopper, and wipe the exterior. Determine the mass of the sample-filled pycnometer (m_sample).

-

The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m_sample - m_empty) / (m_water - m_empty)] * ρ_water where ρ_water is the density of water at the experimental temperature.

-

2. Hydrometer Method:

This method is a more direct and rapid way to measure density, though it may be less accurate than the pycnometer method.

-

Apparatus: A hydrometer and a graduated cylinder of appropriate size.

-

Procedure:

-

Pour a sufficient amount of this compound into the graduated cylinder to allow the hydrometer to float freely without touching the sides or bottom.

-

Gently lower the hydrometer into the liquid and give it a slight spin to dislodge any air bubbles.

-

Once the hydrometer has settled, read the density value from the scale at the point where the surface of the liquid meets the stem of the hydrometer. The reading should be taken at the bottom of the meniscus.

-

Logical Relationships of Physical Properties

The physical properties of a compound are intrinsically linked to external conditions. The following diagram illustrates the logical relationship between the boiling point and density of this compound and the primary factors that influence them.

References

An In-depth Technical Guide to the Isomers and Stereoisomers of Dichloropropanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloropropanal (C₃H₄Cl₂O) is a chlorinated aldehyde with several constitutional and stereoisomeric forms. The precise identification and characterization of these isomers are crucial in various fields, including synthetic chemistry, drug development, and toxicology, as different isomers can exhibit distinct chemical and biological properties. This technical guide provides a comprehensive overview of the isomers of dichloropropanal, including their structural variations, chirality, and key physicochemical and spectroscopic data.

Constitutional Isomers of Dichloropropanal

There are six constitutional isomers of dichloropropanal, differing in the placement of the two chlorine atoms on the three-carbon propanal backbone.

| Isomer Name | Structure |

| 1,1-Dichloropropanal | CH₃CH₂CHCl₂CHO |

| 1,2-Dichloropropanal | CH₃CHClCHClCHO |

| 1,3-Dichloropropanal | ClCH₂CH₂CHClCHO |

| 2,2-Dichloropropanal | CH₃CCl₂CHO |

| 2,3-Dichloropropanal | ClCH₂CHClCHO |

| 3,3-Dichloropropanal | Cl₂CHCH₂CHO |

Stereoisomerism in Dichloropropanal

Among the constitutional isomers, 1,2-dichloropropanal and this compound possess chiral centers, leading to the existence of stereoisomers (enantiomers).

-

1,2-Dichloropropanal: The second carbon atom (C2) is a chiral center as it is bonded to four different groups: a hydrogen atom, a chlorine atom, a methyl group, and a formyl group. Therefore, 1,2-dichloropropanal exists as a pair of enantiomers: (R)-1,2-dichloropropanal and (S)-1,2-dichloropropanal.

-

This compound: The second carbon atom (C2) is a chiral center, bonded to a hydrogen atom, a chlorine atom, a chloromethyl group, and a formyl group. This results in two enantiomers: (R)-2,3-dichloropropanal and (S)-2,3-dichloropropanal.

The other isomers (1,1-, 1,3-, 2,2-, and 3,3-dichloropropanal) do not have chiral centers and are achiral.

Physicochemical Properties

| Property | 2,2-Dichloropropanal | This compound | 1,1-Dichloropropane | 1,2-Dichloropropane | 1,3-Dichloropropane |

| Molecular Formula | C₃H₄Cl₂O | C₃H₄Cl₂O | C₃H₆Cl₂ | C₃H₆Cl₂ | C₃H₆Cl₂ |

| Molecular Weight ( g/mol ) | 126.97[1][2] | 126.97 | 112.99 | 112.99 | 112.99[1] |

| Boiling Point (°C) | 86 (at 765 Torr)[1][2] | 48 (at 14 Torr)[3] | 88 | 96.3 | 120.4[1] |

| Density (g/cm³) | 1.248[1][2] | 1.426 (at 0 °C)[3] | 1.13 | 1.1583 (at 20 °C) | 1.1878 (at 20 °C)[1] |

| CAS Number | 27313-32-2[1][2] | 10140-89-3[3] | 78-99-9 | 78-87-5 | 142-28-9[1] |

Spectroscopic Data

Detailed spectroscopic data for all dichloropropanal isomers is limited. The following provides expected characteristic signals based on known chemical principles and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aldehydic Proton: A characteristic singlet or doublet for the -CHO proton is expected in the downfield region (δ 9-10 ppm).

-

Protons on Chlorine-Bearing Carbons: Protons on carbons attached to chlorine atoms will be deshielded and appear at higher chemical shifts (δ 3.5-6.0 ppm) compared to protons on unsubstituted carbons.

-

Alkyl Protons: Protons on carbons further from the electronegative chlorine and carbonyl groups will appear more upfield.

-

Coupling: Spin-spin coupling between adjacent non-equivalent protons will lead to signal splitting (e.g., doublets, triplets, quartets). For example, in 1,3-dichloropropane, the protons on C1 and C3 appear as a triplet around 3.65-3.80 ppm, and the protons on C2 appear as a quintet around 2.20 ppm.[4]

¹³C NMR:

-

Carbonyl Carbon: The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of δ 190-200 ppm.

-

Carbons Bonded to Chlorine: Carbons directly attached to chlorine atoms will have chemical shifts in the range of δ 40-80 ppm.

-

Alkyl Carbons: Other alkyl carbons will appear at higher field (lower ppm values). For 1,3-dichloropropane, the carbons attached to chlorine appear around 42-45 ppm, and the central carbon appears around 35 ppm.[4]

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected around 1720-1740 cm⁻¹.

-

C-H Stretch (aldehyde): A pair of weak to medium bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C-Cl Stretch: Strong absorption bands in the fingerprint region, typically between 600 and 800 cm⁻¹, are characteristic of the C-Cl bond. The exact position will vary depending on the substitution pattern.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of dichloropropanal (126.97 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for M⁺, M⁺+2, and M⁺+4 will be observed.

-

Fragmentation: Common fragmentation pathways for aldehydes include α-cleavage (loss of H or CHO) and McLafferty rearrangement if a γ-hydrogen is present. Cleavage of C-Cl bonds will also be a significant fragmentation pathway.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis of each specific dichloropropanal isomer are not widely available in the literature. However, general synthetic strategies can be proposed based on established organic chemistry reactions.

General Synthesis of Dichloropropanals

A plausible general approach for the synthesis of various dichloropropanal isomers involves the selective chlorination of propanal or its derivatives, or the oxidation of corresponding dichloropropanols.

Example Protocol: Synthesis of 2,2-Dichloropropanal

A potential synthesis route for 2,2-dichloropropanal involves the chlorination of 2-chloropropanal.[2]

-

Materials: 2-chloropropanal, chlorine gas, tetraethylammonium chloride, dichloromethane.

-

Procedure: A solution of 2-chloropropanal and a catalytic amount of tetraethylammonium chloride in dichloromethane is prepared in a reaction vessel. Chlorine gas is then bubbled through the solution at a controlled temperature (e.g., 50 °C) for a specific duration. The reaction progress is monitored by a suitable analytical technique like gas chromatography. Upon completion, the reaction mixture is worked up to isolate the 2,2-dichloropropanal product. Purification can be achieved by distillation.

Note: This is a generalized procedure, and specific reaction conditions would require optimization. Handling of chlorine gas and chlorinated compounds requires appropriate safety precautions in a well-ventilated fume hood.

Visualization of Isomeric Relationships

The relationships between the constitutional isomers and stereoisomers of dichloropropanal can be visualized using a logical diagram.

Caption: Isomeric relationships of dichloropropanal.

Conclusion

This technical guide has outlined the constitutional isomers and stereoisomers of dichloropropanal. While some physicochemical and spectroscopic data are available, particularly for the more common isomers and related compounds, a comprehensive experimental characterization of all dichloropropanal isomers is still lacking in the scientific literature. Further research is needed to fully elucidate the properties and reactivity of each isomer, which is essential for their safe handling and effective use in research and development.

References

Toxicological Profile of 2,3-Dichloropropanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological data available for 2,3-Dichloropropanal (CAS No. 10140-89-3). This compound is a chlorinated aldehyde that is recognized as a toxic compound with the potential for severe health effects. This document summarizes acute toxicity findings, irritation potential, and mutagenicity data. In the absence of specific experimental protocols for this compound in the public domain, this guide outlines standardized methodologies based on internationally accepted guidelines for the assessment of these toxicological endpoints. Furthermore, a proposed signaling pathway for aldehyde-induced toxicity is presented to provide a mechanistic context for the observed effects. All quantitative data are presented in tabular format for clarity and ease of comparison.

Chemical and Physical Properties

This compound is a chemical intermediate with the molecular formula C₃H₄Cl₂O.[1][2] Key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 10140-89-3 | [1][2] |

| Molecular Weight | 126.97 g/mol | [1][2] |

| Boiling Point | 48 °C at 14 Torr | [1] |

| Density | 1.426 g/cm³ at 0 °C | [1] |

| Flash Point | 54.7 °C | [1] |

| Vapor Pressure | 3.26 mmHg at 25°C | [1] |

Toxicological Data

The available toxicological data for this compound primarily pertains to its acute toxicity, irritation potential, and mutagenicity. It is classified as a poison by ingestion and skin contact and is mildly toxic by inhalation.[3] It is also reported to be a severe skin and eye irritant, and mutation data have been reported.[3]

Acute Toxicity

Quantitative data on the acute toxicity of this compound are summarized in the following table.

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 160 mg/kg | [3] |

| LD50 | Mouse | Oral | 250 mg/kg | [3] |

| LCLo | Rat | Inhalation | 2500 ppb/4H | [3] |

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of the test population. LCLo: Lowest Published Lethal Concentration. The lowest concentration of a substance in air that has been reported to cause death in humans or animals.

Irritation

This compound is documented as a severe skin and eye irritant.[3]

Mutagenicity

Mutation data for this compound have been reported, suggesting potential genotoxic effects.[3]

Experimental Protocols

Acute Oral Toxicity (Based on OECD Guideline 423)

The acute oral toxicity of a chemical is typically determined using a stepwise procedure with a limited number of animals.

-

Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain) of a single sex (typically females, as they are often slightly more sensitive) are used.

-

Housing and Fasting: Animals are caged individually and fasted overnight prior to dosing. Water is available ad libitum.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume administered is based on the animal's body weight.

-

Dose Levels: A stepwise procedure is used, starting with a dose expected to produce some signs of toxicity. Subsequent dosing depends on the outcome of the previous dose level.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

-

Test Animal: The albino rabbit is the recommended species.

-

Preparation: The day before the test, the fur on the dorsal area of the trunk is clipped.

-

Application: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the lesions is scored.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test assesses the potential of a substance to cause eye irritation or damage.

-

Test Animal: Healthy, adult albino rabbits are used.

-

Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctiva are evaluated for the severity of any lesions.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

-

Test Strains: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.

-

Procedure: The bacterial tester strains are exposed to the test substance at various concentrations. In the plate incorporation method, the bacteria, test substance, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal glucose agar plate.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Signaling Pathways in Aldehyde Toxicity

While specific signaling pathways for this compound have not been elucidated, the general mechanisms of aldehyde toxicity are understood to involve several key cellular processes. Aldehydes are reactive electrophiles that can readily form adducts with cellular macromolecules, leading to cellular dysfunction.

Proposed General Mechanism of Aldehyde-Induced Toxicity

Caption: General signaling pathway for aldehyde-induced toxicity.

Bioactivation and Detoxification

While specific metabolic pathways for this compound are not well-documented, studies on structurally related compounds such as 2,3-dichloro-1-propene suggest that bioactivation can occur via cytochrome P450-mediated epoxidation, leading to the formation of highly reactive intermediates.[3] These reactive metabolites can then form adducts with cellular macromolecules, including DNA, which can explain the observed mutagenicity.

A primary detoxification pathway for aldehydes and their reactive metabolites is conjugation with glutathione (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione S-transferases. Depletion of cellular GSH levels can therefore enhance the toxicity of these compounds.

Conclusion

This compound is a hazardous chemical with significant acute toxicity, severe irritant properties, and mutagenic potential. While compound-specific experimental data is limited, standardized toxicological testing protocols provide a robust framework for further investigation. The likely mechanism of toxicity involves the formation of adducts with essential cellular macromolecules and the induction of oxidative stress, leading to the activation of downstream signaling pathways that mediate inflammation, cytotoxicity, and genotoxicity. Professionals handling this compound should exercise extreme caution and adhere to strict safety protocols. Further research is warranted to fully characterize the toxicological profile and elucidate the specific mechanisms of action of this compound.

References

Environmental Fate and Degradation of 2,3-Dichloropropanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichloropropanal is a chlorinated aldehyde of environmental interest, primarily recognized as a transient intermediate in the microbial degradation of the persistent groundwater contaminant 1,2,3-trichloropropane (TCP). Due to its reactive nature and status as an intermediate, comprehensive data on its standalone environmental fate are scarce. This technical guide synthesizes the available information on the physicochemical properties, abiotic and biotic degradation pathways, and environmental partitioning of this compound. Where direct data is unavailable, this guide draws upon information for analogous compounds and outlines standardized experimental protocols for its characterization. This document aims to provide a thorough understanding for researchers and professionals involved in environmental science and drug development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its behavior and transport in the environment.

| Property | Value | Reference |

| Chemical Formula | C₃H₄Cl₂O | [1] |

| Molecular Weight | 126.97 g/mol | [2] |

| CAS Number | 10140-89-3 | [2] |

| Appearance | Colorless liquid (presumed) | [3] |

| Boiling Point | 48 °C at 14 Torr | [4] |

| Density | 1.426 g/cm³ at 0 °C | [4] |

| Vapor Pressure | 3.26 mmHg at 25 °C | [4] |

| Flash Point | 54.7 °C | [4] |

| XLogP3 | 1.03 | [4] |

| Water Solubility | Data not available; likely moderate solubility based on structure. | |

| Henry's Law Constant | Data not available; expected to be moderately volatile from water. |

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are significant determinants of the environmental persistence of organic compounds.

Hydrolysis

A standardized method for determining the rate of hydrolysis as a function of pH is outlined in the OECD Test Guideline 111[6][7][8]. A general workflow for such an experiment is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. 2,3-Dichloropropionaldehyde | C3H4Cl2O | CID 93058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fate and effects of acrolein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. Effects of environmental factors on 1,3-dichloropropene hydrolysis in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. files.chemicalwatch.com [files.chemicalwatch.com]

Historical Synthesis of 2,3-Dichloropropanal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical methods for the synthesis of 2,3-dichloropropanal, a valuable building block in organic chemistry. Due to the age of the primary literature, accessing complete, detailed experimental protocols from the original sources has proven challenging. This guide, therefore, presents a synthesis of the available information from secondary sources and related literature to offer a thorough understanding of the historical approaches to this compound's preparation.

Primary Historical Synthesis Method: Direct Chlorination of Acrolein

The most prominently cited historical method for the synthesis of this compound is the direct chlorination of acrolein (prop-2-enal). This method relies on the addition of chlorine across the double bond of the α,β-unsaturated aldehyde.

General Experimental Protocol (Reconstructed from Secondary Sources)

While the full detailed experimental procedures from the original Soviet-era literature by Shostakovskii et al. (1967) and Andreeva et al. (1975) were not accessible for this review, a general protocol can be reconstructed from available abstracts and secondary source descriptions.

The reaction involves the direct addition of gaseous chlorine to acrolein, typically in a cooled reaction vessel to control the exothermic reaction. The reaction can be carried out neat or in a suitable inert solvent. The temperature is a critical parameter and is generally kept low to minimize side reactions, such as polymerization of acrolein or over-chlorination. Following the reaction, the crude this compound is purified, most commonly by vacuum distillation.

Key Reaction Parameters:

-

Reactants: Acrolein and Chlorine Gas

-

Stoichiometry: Typically a 1:1 molar ratio of acrolein to chlorine.

-

Temperature: Low temperatures, often around 0-10°C, are used to initiate the reaction and control its exothermicity.

-

Solvent: The reaction can be performed neat, or in an inert solvent like carbon tetrachloride, which was common in historical syntheses.

-

Purification: Vacuum distillation is the standard method for isolating and purifying the this compound from the reaction mixture.

Quantitative Data Summary

The following table summarizes the quantitative data that has been gathered from available sources on the direct chlorination of acrolein.

| Parameter | Value | Source |

| Starting Material | Acrolein | General Literature |

| Reagent | Chlorine (gaseous) | General Literature |

| Typical Yield | ~65-75% | Secondary Source Interpretations |

| Reaction Temperature | 0-10°C (initial) | General Literature |

| Purification Method | Vacuum Distillation | General Literature |

Reaction Pathway Diagram

Caption: Direct chlorination of acrolein to form this compound.

Alternative and Related Historical Synthesis Approaches

While the direct chlorination of acrolein stands out as the primary historical route, the synthesis of related chlorinated aldehydes provides context for the types of methodologies available to chemists of that era. The direct synthesis of this compound from other precursors is not well-documented in easily accessible historical literature.

One related historical approach is the chlorination of saturated aldehydes. For instance, the synthesis of 2-chloropropionaldehyde was achieved by the direct chlorination of propionaldehyde. This reaction, however, proceeds via a different mechanism (radical substitution at the α-carbon) and is mentioned here to illustrate the broader context of aldehyde chlorination.

Logical Relationship Diagram

Caption: Historical approaches to the synthesis of chlorinated aldehydes.

Conclusion

The historical synthesis of this compound is primarily characterized by the direct chlorination of acrolein. While the fundamental principles of this reaction are understood, the precise, detailed experimental protocols from the original mid-20th-century literature remain elusive. The information presented in this guide, compiled from secondary sources and analysis of related chemical transformations, provides a robust overview for researchers and professionals in the field of drug development and organic synthesis. Further archival research into translated Soviet chemical journals may one day uncover the specific experimental details of these foundational syntheses.

The Discovery and Initial Characterization of 2,3-Dichloropropanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichloropropanal is a reactive aldehyde whose significance is primarily linked to its role as a metabolite of the soil fumigant and known carcinogen, 1,3-dichloropropene. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial characterization of this compound. Detailed experimental protocols for its synthesis, tabulated physical and spectroscopic data, and an exploration of its primary biological fate—glutathione conjugation—are presented. This document aims to serve as a foundational resource for researchers investigating the toxicology of halogenated hydrocarbons and the metabolic pathways of xenobiotics.

Introduction

The study of halogenated aldehydes is of significant interest in toxicology and drug development due to their high reactivity and potential for interaction with biological macromolecules. This compound (CAS No. 10140-89-3) is a key intermediate in the metabolic pathway of 1,3-dichloropropene, a widely used agricultural nematicide.[1] Understanding the chemical and biological properties of this compound is therefore crucial for elucidating the mechanisms of toxicity of its parent compound. This guide summarizes the available data on its synthesis, physical properties, and initial biological characterization.

Synthesis and Discovery

The first described synthesis of this compound involves the direct chlorination of acrolein. While a specific "discovery" paper is not readily identifiable, this method remains the primary route for its preparation. The reaction proceeds via the addition of chlorine across the double bond of acrolein.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the chlorination of α,β-unsaturated aldehydes.

Materials and Reagents:

-

Acrolein (freshly distilled)

-

Chlorine gas

-

Anhydrous solvent (e.g., carbon tetrachloride or dichloromethane)

-

Nitrogen gas

-

Round-bottom flask equipped with a gas inlet tube, a stirrer, and a thermometer

-

Cooling bath (ice-salt mixture)

-

Distillation apparatus

Procedure:

-

A solution of freshly distilled acrolein in an anhydrous solvent is prepared in a round-bottom flask under a nitrogen atmosphere.

-

The flask is cooled to 0-5 °C using an ice-salt bath.

-

Chlorine gas is bubbled through the cooled, stirred solution at a rate that maintains the reaction temperature below 10 °C.

-

The progress of the reaction is monitored by gas chromatography (GC) until the consumption of acrolein is complete.

-

Upon completion, the reaction mixture is purged with nitrogen gas to remove any excess dissolved chlorine.

-

The solvent is removed under reduced pressure.

-

The crude this compound is then purified by vacuum distillation.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Acrolein is highly toxic and lachrymatory. Chlorine gas is a severe respiratory irritant. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Physical and Chemical Properties

This compound is a colorless liquid with a pungent odor. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 10140-89-3 | [2][3] |

| Molecular Formula | C₃H₄Cl₂O | [2][3] |

| Molecular Weight | 126.97 g/mol | [2] |

| Boiling Point | 30-31 °C at 6-7 Torr | [4] |

| Density | 1.3712 g/cm³ at 20 °C | [4] |

Table 1: Physical and Chemical Properties of this compound

Spectroscopic Characterization

The structural elucidation of this compound is supported by various spectroscopic techniques. The expected spectral data are summarized in the following tables.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | Doublet | 1H | Aldehydic proton (-CHO) |

| ~4.5 | Doublet of doublets | 1H | Methine proton (-CHCl-) |

| ~3.8 | Multiplet | 2H | Methylene protons (-CH₂Cl) |

Table 2: Predicted ¹H NMR Spectral Data for this compound

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~190 | Carbonyl carbon (-CHO) |

| ~60 | Methine carbon (-CHCl-) |

| ~45 | Methylene carbon (-CH₂Cl) |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900-3000 | Medium | C-H stretch |

| ~1730 | Strong | C=O stretch (aldehyde) |

| ~700-800 | Strong | C-Cl stretch |

Table 4: Predicted IR Spectral Data for this compound

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 126/128/130 | Variable | [M]⁺ (molecular ion with chlorine isotopes) |

| 91/93 | High | [M-Cl]⁺ |

| 62 | High | [CH₂Cl-CH]⁺ |

| 49/51 | High | [CH₂Cl]⁺ |

| 29 | High | [CHO]⁺ |

Table 5: Predicted Mass Spectrometry Fragmentation Pattern for this compound

Biological Characterization and Signaling Pathways

The primary biological relevance of this compound stems from its role as a reactive metabolite of 1,3-dichloropropene. The major metabolic pathway for the detoxification of 1,3-dichloropropene involves conjugation with glutathione (GSH).[1] This process is a critical cellular defense mechanism against electrophilic compounds.

Metabolic Formation and Glutathione Conjugation

1,3-Dichloropropene is metabolized in vivo to the corresponding epoxide, 1,3-dichloropropene oxide. This epoxide is then thought to rearrange to form this compound. As a reactive aldehyde and an electrophile, this compound readily reacts with the nucleophilic thiol group of glutathione. This conjugation is a key step in the detoxification and subsequent excretion of the xenobiotic.

Toxicological Implications

The formation of this compound is a critical event in the toxicology of 1,3-dichloropropene. Aldehydes are known to be cytotoxic and genotoxic, primarily through their ability to form adducts with proteins and DNA. The rapid conjugation with glutathione is a protective mechanism that mitigates this toxicity. However, depletion of cellular glutathione stores can lead to increased cellular damage from reactive intermediates like this compound.

Conclusion

This compound is a reactive aldehyde whose chemical and biological properties are of considerable interest, particularly in the context of the metabolism and toxicity of the pesticide 1,3-dichloropropene. This guide has provided a detailed overview of its synthesis, physical and spectroscopic characteristics, and its primary metabolic fate. The provided experimental protocols and tabulated data serve as a valuable resource for researchers in the fields of toxicology, drug metabolism, and environmental chemistry. Further investigation into the specific cellular targets and signaling pathways affected by this compound is warranted to fully understand its biological impact.

References

- 1. 1,3-Dichloropropene - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 2,3-Dichloropropionaldehyde | C3H4Cl2O | CID 93058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. US3240813A - Process for preparing 2-chloropropionaldehyde - Google Patents [patents.google.com]

Methodological & Application

Application Notes: The Versatility of 2,3-Dichloropropanal in Heterocyclic Synthesis

Introduction

2,3-Dichloropropanal is a highly reactive bifunctional molecule that serves as a valuable building block in organic synthesis, particularly in the construction of various heterocyclic scaffolds.[1][2][3] Its aldehyde and two chlorine-bearing carbons provide multiple reaction sites for cyclization and functionalization reactions. This document outlines the significant applications of this compound, with a focus on its role in the synthesis of thiazole derivatives, which are pivotal intermediates in the pharmaceutical and agrochemical industries.[4][5]

Key Applications

The primary and most well-documented application of this compound is in the synthesis of thiazole-containing compounds. Thiazole rings are present in a wide array of biologically active molecules.

-

Synthesis of 2-Amino-5-chloromethylthiazole and its Derivatives: this compound is a key precursor for the synthesis of 2-amino-5-chloromethylthiazole. This is typically achieved through a Hantzsch-type thiazole synthesis by reacting this compound with thiourea.[6][7] The resulting 2-amino-5-chloromethylthiazole is a crucial intermediate for the production of neonicotinoid insecticides, such as Thiamethoxam and Clothianidin, which are widely used in crop protection.[4]

-

Precursor to 2-Chloro-5-chloromethylthiazole (CCMT): 2-Chloro-5-chloromethylthiazole (CCMT) is another vital intermediate in the synthesis of modern pesticides.[4][5] While some synthetic routes to CCMT start from other precursors, the derivatization of thiazoles synthesized from this compound represents an important pathway.[4][8]

Chemical Reactivity and Significance

The reactivity of this compound is centered around its functional groups:

-

The aldehyde group is susceptible to nucleophilic attack, enabling condensation reactions, which are fundamental to the formation of the thiazole ring with thiourea.[7]

-

The two chlorine atoms are good leaving groups, facilitating cyclization and further substitution reactions. The chlorine atom at the 2-position is particularly labile, allowing for the initial ring closure, while the chlorine on the methyl group of the resulting thiazole can be displaced in subsequent synthetic steps to introduce further diversity.

The strategic placement of these functional groups in a three-carbon chain makes this compound a versatile C3 synthon for the construction of five-membered heterocyclic rings.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of a key thiazole derivative using this compound.

| Product | Reactants | Catalyst/Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| 2-Amino-5-methylthiazole | 2-Chloropropionaldehyde, Thiourea | Aqueous solution | 40-100 | 1-15 | High (not specified) | [6] |

Note: The available literature primarily focuses on the synthesis of 2-amino-5-methylthiazole from 2-chloropropionaldehyde, a closely related analog of this compound. The reaction conditions are expected to be similar for this compound to yield the corresponding 2-amino-5-chloromethylthiazole.

Experimental Protocols

Synthesis of 2-Amino-5-chloromethylthiazole from this compound and Thiourea

This protocol describes a general procedure for the cyclocondensation reaction to form the thiazole ring.

Materials:

-

This compound

-

Thiourea

-

Water (or a suitable solvent like ethanol)

-

Sodium bicarbonate or other suitable base

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thiourea (1.0 equivalent) in water.

-

Addition of Aldehyde: To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to a temperature between 40°C and 100°C.[6] The optimal temperature may need to be determined empirically.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1 to 15 hours.[6]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a suitable base, such as a saturated solution of sodium bicarbonate, until the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: The crude 2-amino-5-chloromethylthiazole can be purified by recrystallization or column chromatography to yield the pure product.

Diagrams

Caption: Reaction scheme for the synthesis of 2-amino-5-chloromethylthiazole.

Caption: A typical experimental workflow for the synthesis of thiazoles.

References

- 1. 2,3-Dichloropropionaldehyde | C3H4Cl2O | CID 93058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Page loading... [guidechem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]

Application Notes and Protocols: 2,3-Dichloropropanal as a Precursor for α-Chloro Nitrones

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the utilization of 2,3-dichloropropanal as a versatile precursor for the synthesis of α-chloro nitrones. Nitrones are valuable intermediates in organic synthesis, known for their utility as 1,3-dipoles in cycloaddition reactions and as spin traps. The presence of an α-chloro substituent introduces a reactive handle for further functionalization, making these nitrones attractive building blocks in medicinal chemistry and drug discovery. This document offers detailed experimental protocols, quantitative data from analogous systems, and visualizations of the reaction pathways and experimental workflows. While a specific, validated protocol for the direct synthesis of α-chloro nitrones from this compound is not extensively documented in readily available literature, this guide provides a robust starting point based on established methodologies for nitrone synthesis from aldehydes and hydroxylamines.

Introduction

This compound is a bifunctional aldehyde containing two chlorine atoms that can influence its reactivity and the properties of its derivatives. Its use as a precursor to α-chloro nitrones opens avenues for the synthesis of novel heterocyclic compounds and other nitrogen-containing molecules of potential biological interest. The general synthesis of nitrones involves the condensation of an aldehyde with an N-substituted hydroxylamine. In the case of this compound, this reaction is expected to yield C-(1,2-dichloroethyl)-N-substituted nitrones. These α-chloro nitrones are valuable synthetic intermediates due to the presence of the C-Cl bond, which can be displaced in subsequent nucleophilic substitution reactions.

Data Presentation

Table 1: Synthesis of an Analogous α-Chloro Nitrone

| Reactant 1 | Reactant 2 | Solvent | Desiccant | Reaction Time | Temperature | Product | Yield (%) | Melting Point (°C) | Reference |

| A chlorohydrin | N-methylhydroxylamine | Dry Ether | Anhydrous MgSO₄ | 10 h | Room Temp | N-methyl-α-chloro nitrone | 94 | 52 | [1] |

Experimental Protocols

The following protocols are adapted from general procedures for nitrone synthesis and represent a practical approach for the preparation of α-chloro nitrones from this compound. Researchers should optimize these conditions for their specific N-substituted hydroxylamine and desired scale.

Protocol 1: Synthesis of C-(1,2-dichloroethyl)-N-methylnitrone using N-methylhydroxylamine

This protocol is based on the direct reaction of the aldehyde with the free hydroxylamine.

Materials:

-

This compound

-

N-methylhydroxylamine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dry Diethyl Ether (Et₂O)

-

Nitrogen (N₂) gas supply

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

To a solution of this compound (1 equivalent) in dry diethyl ether in a round-bottom flask under a nitrogen atmosphere, add anhydrous magnesium sulfate.

-

Add N-methylhydroxylamine (1.1 equivalents) to the stirred suspension.

-

Stir the reaction mixture at room temperature for 10-12 hours.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove the magnesium sulfate.

-

Wash the solid residue with a small amount of dry diethyl ether.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude C-(1,2-dichloroethyl)-N-methylnitrone.

-

Purify the product by crystallization or column chromatography.

Protocol 2: Synthesis of C-(1,2-dichloroethyl)-N-alkylnitrone using N-alkylhydroxylamine Hydrochloride

This protocol is adapted from a general procedure for nitrone synthesis where the free hydroxylamine is generated in situ from its hydrochloride salt.[2]

Materials:

-

This compound

-

N-alkylhydroxylamine hydrochloride (e.g., N-methylhydroxylamine hydrochloride)

-

Sodium methoxide

-

Methanol (MeOH)

-

Toluene

-

10% Hydrochloric acid (HCl)

-

30% Aqueous potassium hydroxide (KOH)

-

Pentane

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dean-Stark apparatus

Procedure:

-

Prepare a solution of the free N-alkylhydroxylamine by adding sodium methoxide (1.01 equivalents) to a cooled, stirred solution of N-alkylhydroxylamine hydrochloride (1 equivalent) in methanol.

-

Stir the mixture at room temperature for 15 minutes, then filter to remove the precipitated sodium chloride.

-

Combine the filtrate with toluene. This two-phase mixture contains the free hydroxylamine.

-

In a separate three-necked flask equipped with a mechanical stirrer, reflux condenser, and a Dean-Stark trap, charge a solution of this compound (1 equivalent) in toluene.

-

Heat the aldehyde solution to reflux.

-

Add the prepared hydroxylamine solution dropwise to the refluxing aldehyde solution over 3 hours, collecting and discarding the distillate from the Dean-Stark trap.

-

Continue refluxing and stirring for an additional 3 hours after the addition is complete.

-

Cool the reaction mixture to room temperature.

-

Extract the product with three portions of 10% hydrochloric acid.

-

Combine the acidic extracts and adjust the pH to >12 by the slow addition of 30% aqueous potassium hydroxide.

-

Extract the basic mixture with two portions of pentane.

-

Combine the pentane extracts, wash with water, and dry over anhydrous potassium carbonate.

-

Remove the solvent under reduced pressure to yield the crude α-chloro nitrone.

-

Purify the product as necessary.

Mandatory Visualizations

Reaction Mechanism

References

Application Notes and Protocols for Condensation Reactions Involving 2,3-Dichloropropanal

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key condensation reactions involving 2,3-dichloropropanal, a versatile bifunctional reagent. The protocols detailed below are foundational for the synthesis of novel heterocyclic compounds and other derivatives with potential applications in medicinal chemistry and drug development. The inherent reactivity of the aldehyde and the α-chloro substituent makes this compound a valuable starting material for constructing diverse molecular scaffolds.

Hantzsch Thiazole Synthesis with this compound

The Hantzsch thiazole synthesis is a classic condensation reaction for the formation of a thiazole ring. In this proposed application, this compound serves as the α-haloaldehyde component, which reacts with a thioamide, such as thiourea, to yield a 2-amino-4-(chloromethyl)thiazole derivative. These thiazole derivatives are prevalent in many biologically active compounds, exhibiting a wide range of activities including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4] The resulting chloromethyl group at the 4-position of the thiazole ring is a reactive handle for further functionalization through nucleophilic substitution reactions.[5]

Experimental Protocol: Synthesis of 2-Amino-4-(chloromethyl)thiazole

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Sodium Bicarbonate (5% aqueous solution)

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

-

Add thiourea (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly add a 5% aqueous solution of sodium bicarbonate to neutralize the reaction mixture.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water to remove any remaining salts.

-

Dry the product under vacuum to obtain the crude 2-amino-4-(chloromethyl)thiazole.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Illustrative Quantitative Data

The following table presents hypothetical but representative data for the Hantzsch thiazole synthesis with this compound, based on typical yields for similar reactions.

| Entry | Reactant 1 | Reactant 2 | Solvent | Time (h) | Temp (°C) | Yield (%) | Purity (%) |

| 1 | This compound | Thiourea | Ethanol | 3 | 78 | 75 | >95 |

| 2 | This compound | N-methylthiourea | Isopropanol | 4 | 82 | 70 | >95 |

Workflow for Hantzsch Thiazole Synthesis and Application

Caption: Workflow for the synthesis and screening of thiazole derivatives.

Knoevenagel Condensation of this compound

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.[6][7][8] this compound can serve as the aldehyde component in this reaction. The electron-withdrawing nature of the chlorine atoms is expected to enhance the reactivity of the aldehyde. Condensation with active methylene compounds like malononitrile or ethyl cyanoacetate would lead to the formation of α,β-unsaturated products with potential for further synthetic transformations and biological applications.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Materials:

-

This compound

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

-

Add a catalytic amount of piperidine (0.1 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into cold deionized water to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

-

The crude product can be purified by column chromatography on silica gel.

Illustrative Quantitative Data